molecular formula C19H25N3O3S B2632870 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034306-68-6

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2632870
CAS RN: 2034306-68-6
M. Wt: 375.49
InChI Key: RMKOBCCHHARDQZ-UHFFFAOYSA-N
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Description

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, also known as MP-10, is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of neuroscience, specifically for the treatment of addiction and depression.

Scientific Research Applications

Nucleophilic Aromatic Substitution in Synthesis

The study of nucleophilic aromatic substitution reactions, as described by Pietra and Vitali (1972), underlines the foundational chemistry enabling the synthesis of complex molecules including piperidine derivatives. These reactions are crucial for developing pharmaceuticals and novel organic compounds, indicating a pathway for synthesizing and modifying molecules similar to 2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide for potential therapeutic applications (Pietra & Vitali, 1972).

Minor Groove Binders in DNA Interaction Studies

Research on DNA minor groove binders, like Hoechst 33258, offers insights into the design of molecules for DNA interaction studies. Such compounds are valuable for understanding DNA-protein interactions, chromosome analysis, and developing new therapeutic agents targeting specific DNA sequences (Issar & Kakkar, 2013). This suggests the potential application of similar compounds in genomic research and drug development.

Pharmacokinetic and Pharmacodynamic Studies

The detailed examination of Bilastine's chemistry and pharmacology, including its pharmacokinetics and pharmacodynamics, highlights the importance of understanding the interaction of chemical compounds with biological systems. Such studies are essential for the development of new drugs with optimized efficacy and safety profiles (Sharma et al., 2021).

Molecular Modulators in Neuropsychiatric Disorders

Advances in dopamine D2 receptor ligands provide a template for developing targeted therapies for neuropsychiatric disorders. Research indicates that structural modifications can significantly impact therapeutic potential and side effect profiles, which is crucial for the development of more effective and safer medications (Jůza et al., 2022).

Omeprazole and Proton Pump Inhibitor Studies

The novel synthesis and study of pharmaceutical impurities in proton pump inhibitors, like Omeprazole, underscore the importance of chemical synthesis in developing and ensuring the quality of medications. This includes understanding the formation of impurities and their impact on drug safety and efficacy (Saini et al., 2019).

properties

IUPAC Name

2-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-15-13-17(7-10-20-15)22-11-8-16(9-12-22)14-21-26(23,24)19-6-4-3-5-18(19)25-2/h3-7,10,13,16,21H,8-9,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKOBCCHHARDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

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